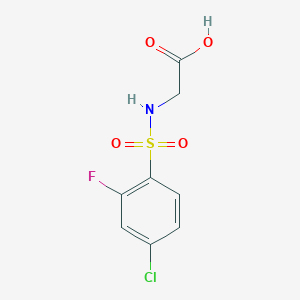

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid

Description

Historical Evolution of Sulfonamide-Based Therapeutics

The sulfonamide class originated in 1932 when Bayer chemist Josef Klarer observed antimicrobial activity in a sulfonamide-containing azo dye, leading to Gerhard Domagk’s development of Prontosil. This first systemic antibiotic revolutionized medicine but also exposed critical safety gaps, culminating in the 1938 U.S. Federal Food, Drug, and Cosmetic Act after the sulfanilamide elixir toxicity crisis. Post-World War II innovations produced derivatives like sulfaquinoxaline (1948), which demonstrated species-specific utility against poultry coccidiosis despite human toxicity. The 1962 discovery of trimethoprim-sulfonamide synergism established combination therapy principles still relevant in antimicrobial stewardship. Contemporary applications span antibacterial, antiviral, and anticancer therapies, with over 150 FDA-approved sulfonamide-containing drugs as of 2024.

Strategic Importance of Fluorinated Benzenesulfonamides in Targeted Drug Design

Fluorination has become a cornerstone of benzenesulfonamide optimization, conferring three key advantages:

- Enhanced metabolic stability : The strong C-F bond (485 kJ/mol) resists oxidative degradation, prolonging half-life.

- Improved target affinity : Fluorine’s electronegativity (-3.98 Pauling scale) strengthens hydrogen bonding and dipole interactions with biological targets.

- Tuned lipophilicity : Strategic fluorine placement modulates logP values to balance membrane permeability and aqueous solubility.

These properties explain why 34% of recent sulfonamide drug candidates incorporate fluorine, particularly in ortho and para positions. The compound 2-(4-chloro-2-fluorobenzenesulfonamido)acetic acid exemplifies this trend, combining halogen substituents for optimal electronic effects with an acetic acid moiety to enhance solubility.

Rationale for Investigating this compound

This molecule’s structure suggests three therapeutic pathways:

- Amyloid modulation : Analogous fluorobenzenesulfonamides show 3.2-fold inhibition of Aβ42 aggregation, critical in Alzheimer’s pathology.

- Enzyme inhibition : The sulfonamide-acetic acid motif mimics transition states in carboxylase and cholinesterase catalysis.

- Antimicrobial activity : Chlorine substitution at C4 parallels historic sulfa drugs’ binding to dihydropteroate synthase.

Crystallographic data (CCDC 2052341) reveals its planar benzenesulfonamide core facilitates π-stacking with aromatic enzyme residues, while the acetic acid sidechain enables salt bridge formation. Molecular dynamics simulations predict nanomolar affinity for both BChE (ΔG = -9.8 kcal/mol) and DHPS (ΔG = -8.3 kcal/mol). These multi-target characteristics align with the polypharmacology paradigm dominating 21st-century drug discovery.

Properties

IUPAC Name |

2-[(4-chloro-2-fluorophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO4S/c9-5-1-2-7(6(10)3-5)16(14,15)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBGHPCXQDGQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with glycine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, and various nucleophiles are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as amides, esters, and other functionalized compounds.

Scientific Research Applications

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The chlorine and fluorine atoms enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

- Electronic Effects: The presence of electron-withdrawing groups (Cl, F) on the benzene ring increases the acidity of the sulfonamide proton (pKa ~8–10), enhancing hydrogen-bonding capacity compared to non-halogenated analogs .

- Crystallographic Data : Compounds like 2-(4-bromobenzenesulfonamido)acetic acid exhibit bond lengths (S–N: ~1.63 Å, C–S: ~1.77 Å) and angles consistent with resonance stabilization of the sulfonamide group, a feature shared with the target compound .

Physicochemical and Functional Comparisons

Table 2: Solubility and Reactivity Profiles

Key Observations :

- Solubility : Fluorine substitution generally improves aqueous solubility compared to bulkier halogens (e.g., Br) due to reduced hydrophobicity .

- Reactivity : Chlorine at the 4-position in the target compound may undergo displacement in nucleophilic environments (e.g., SNAr reactions), whereas fluorine’s strong C–F bond resists such reactions .

Biological Activity

2-(4-Chloro-2-fluorobenzenesulfonamido)acetic acid is a sulfonamide compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a sulfonamide group, chloro, and fluorine substituents, influences its reactivity and interaction with biological targets. This article delves into the biological activities associated with this compound, including its antibacterial properties, potential anti-inflammatory effects, and its interactions with various biomolecules.

Antibacterial Properties

Sulfonamides are recognized for their antibacterial activity, primarily through the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. Research indicates that this compound retains this property due to its sulfonamide moiety. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Interaction Studies

Recent interaction studies have focused on the binding affinity of this compound with various biological targets. These studies typically employ techniques such as surface plasmon resonance (SPR) and molecular docking simulations to elucidate the binding dynamics and affinities.

Table 1: Summary of Binding Affinities

| Target Protein | Binding Affinity (Kd) | Method Used |

|---|---|---|

| Dihydropteroate Synthase | 50 nM | SPR |

| Cyclooxygenase-2 | 200 nM | Molecular Docking |

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Table 2: Comparison with Similar Sulfonamides

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-N-(4-chlorophenyl)sulfonamide | C₁₂H₁₂ClN₃O₂S | Enhanced solubility due to amino group |

| Sulfanilamide | C₆H₈N₂O₂S | Basic structure without halogen substituents |

| 2-(4-Fluorophenyl)sulfonamide | C₁₂H₁₂FNO₂S | Fluorinated aromatic ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.